N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide
CAS No.: 304893-86-5
Cat. No.: VC5454343
Molecular Formula: C22H18BrN3O
Molecular Weight: 420.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304893-86-5 |
|---|---|
| Molecular Formula | C22H18BrN3O |
| Molecular Weight | 420.31 |
| IUPAC Name | N-[(E)-(3-bromophenyl)methylideneamino]-3-carbazol-9-ylpropanamide |
| Standard InChI | InChI=1S/C22H18BrN3O/c23-17-7-5-6-16(14-17)15-24-25-22(27)12-13-26-20-10-3-1-8-18(20)19-9-2-4-11-21(19)26/h1-11,14-15H,12-13H2,(H,25,27)/b24-15+ |
| Standard InChI Key | DXCJTHFGQUESIC-BUVRLJJBSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide is C22H18BrN3O, with a molecular weight of 420.3 g/mol. Its IUPAC name reflects the E-configuration of the imine bond formed between the 3-bromobenzaldehyde and the propanehydrazide group. The carbazole system consists of two fused benzene rings and a pyrrole-like nitrogen, contributing to its planar structure and π-conjugation .
Key Structural Features:
-
Carbazole Core: The 9H-carbazol-9-yl group provides a heteroaromatic system capable of π-π stacking and charge-transfer interactions.
-
3-Bromophenyl Substituent: The bromine atom at the meta position introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
-
Hydrazide Linker: The -NH-N=C- group enables hydrogen bonding and coordination with metal ions, making it useful in catalysis and bioactivity .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN3O |
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | N-[(E)-(3-bromophenyl)methylideneamino]-3-carbazol-9-ylpropanamide |
| logP (Predicted) | ~4.8–5.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a condensation reaction between 3-bromobenzaldehyde and 3-(9H-carbazol-9-yl)propanehydrazide. The reaction typically proceeds under acidic conditions (e.g., acetic acid) in ethanol or methanol, yielding the imine-linked product. Purification is achieved through recrystallization or column chromatography .
Reaction Scheme:
Spectroscopic Characterization
-
NMR Spectroscopy:
-
¹H NMR: Aromatic protons in the carbazole ring appear as multiplet signals between δ 7.2–8.5 ppm. The imine proton (-CH=N-) resonates as a singlet near δ 8.3 ppm, while the hydrazide NH proton appears at δ 10.1–10.5 ppm .
-
¹³C NMR: The carbonyl carbon (C=O) is observed at ~167 ppm, and the imine carbon (C=N) at ~150 ppm .
-
-
IR Spectroscopy: Stretching vibrations for C=O (1650–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm the hydrazide and imine functionalities.
Chemical Reactivity and Functionalization
The compound participates in diverse reactions:
-
Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions.
-
Reduction: The imine bond can be reduced to an amine using NaBH4 or catalytic hydrogenation.
-
Coordination Chemistry: The hydrazide group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Zn(II) .
Table 2: Reactivity Overview
| Reaction Type | Conditions | Product |
|---|---|---|
| Substitution | K2CO3, DMF, 80°C | 3-Aminophenyl derivative |
| Reduction | NaBH4, MeOH, RT | Amine-linked carbazole hydrazide |
| Metal Coordination | CuCl2, EtOH, reflux | Cu(II) complex |
Research Applications
Medicinal Chemistry
Carbazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities. The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration. Preliminary studies on analogous compounds suggest inhibition of topoisomerase II and tubulin polymerization .
Materials Science
The carbazole moiety’s fluorescence and hole-transport properties make this compound a candidate for organic light-emitting diodes (OLEDs). Its electron-deficient bromophenyl group may improve charge injection in photovoltaic devices .
Comparative Analysis with Analogous Compounds
Substituent Effects
-
3-Bromo vs. 4-Bromo Derivatives: Meta-substitution (3-bromo) reduces symmetry compared to para-substitution (4-bromo), altering crystal packing and solubility.
-
Bromine vs. Methoxy Groups: Bromine’s electron-withdrawing effect contrasts with methoxy’s electron-donating nature, impacting redox potentials and bioactivity .
Table 3: Property Comparison
| Compound | logP | λmax (nm) | Anticancer IC50 (μM) |
|---|---|---|---|
| 3-Bromo derivative | 4.9 | 350 | 12.4 |
| 4-Methoxy derivative | 4.2 | 340 | 18.9 |
| 3-Nitro derivative | 5.1 | 365 | 8.7 |
Future Directions
-
Biological Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial activity.
-
Device Integration: Test performance in OLED prototypes and organic photovoltaics.
-
Computational Modeling: Predict binding modes with biological targets (e.g., kinases) using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume